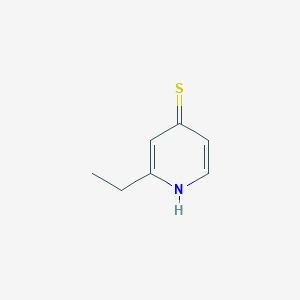

4-Mercapto-ethyl-pyridine

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C7H9NS |

|---|---|

Peso molecular |

139.22 g/mol |

Nombre IUPAC |

2-ethyl-1H-pyridine-4-thione |

InChI |

InChI=1S/C7H9NS/c1-2-6-5-7(9)3-4-8-6/h3-5H,2H2,1H3,(H,8,9) |

Clave InChI |

HIJXBFJPIKJPAF-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CC(=S)C=CN1 |

Sinónimos |

4-mercapto-ethyl-pyridine 4-mercaptoethylpyridine |

Origen del producto |

United States |

Synthetic Methodologies and Chemo Synthetic Pathways for 4 Mercapto Ethyl Pyridine and Its Analogues

Established Synthetic Routes to 4-Mercapto-ethyl-pyridine Hydrochloride

A primary and well-documented method for synthesizing this compound hydrochloride involves the reaction of 4-vinyl pyridine (B92270) with thiolacetic acid. google.com

Adaptation of Thiolacetic Acid Addition to 4-Vinyl Pyridine

The synthesis of this compound hydrochloride can be achieved through the adaptation of the thiolacetic acid addition to 4-vinyl pyridine. google.com This method, analogous to the preparation of 2-mercaptoethylpyridine, involves the initial chilling of 4-vinyl pyridine, followed by the dropwise addition of thiolacetic acid. google.com The reaction is exothermic, and the temperature is carefully controlled to ensure efficient stirring and reaction progress. google.com After the initial reaction, the mixture is stirred overnight and then treated with hydrochloric acid to yield the hydrochloride salt. google.com

The reaction proceeds via a radical addition mechanism, where a thiyl radical is generated from thiolacetic acid and adds to the double bond of 4-vinyl pyridine. This is an anti-Markovnikov addition. wikipedia.org While the reaction can proceed without a catalyst, free radical initiators like ammonium (B1175870) persulfate or azobisisobutyronitrile (AIBN) can be employed to facilitate the process. google.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound hydrochloride. Key parameters that can be adjusted include reaction temperature, reagent proportions, and the use of catalysts. google.comresearchgate.net

A study detailed a specific preparation where 4-vinyl pyridine was pre-chilled before the addition of thiolacetic acid, with the reaction temperature maintained between 15-25°C. google.com This procedure, followed by treatment with 6M HCl, resulted in an 85% yield of 4-mercapto-ethylpyridine hydrochloride. google.com A subsequent, more efficient preparation with improved HCl removal led to a significant increase in yield to 97%. google.com

General strategies for optimizing similar organic reactions often involve screening different solvents, bases, and catalysts, as well as adjusting the reaction temperature. For instance, in a multi-component reaction for synthesizing functionalized pyridines, various bases such as K2CO3, N-methyl-2-pyrrolidone, L-proline, and others were tested, with K2CO3 proving to be the most effective. jst.go.jp Temperature optimization is also critical; in the same study, it was found that room temperature was optimal for the highest conversion and yield. jst.go.jp

| Parameter | Condition 1 | Condition 2 | Yield | Reference |

| Reagents | 4-vinyl pyridine (95%, 250 mL), thiolacetic acid (170 mL) | 4-vinyl pyridine (206 mL), thiolacetic acid (140 mL) | 85% | google.com |

| HCl Removal | Standard | More efficient | 97% | google.com |

Functionalization Strategies for 4-MEP and Related Pyridine Derivatives

The functionalization of the 4-MEP scaffold and related pyridine structures is essential for tailoring their properties for specific applications, such as in the development of novel therapeutic agents or specialized chromatography resins.

Introduction of Mercaptoethyl at Pyridine-2-Amide Motifs

The introduction of a mercaptoethyl group at the pyridine-2-amide motif has been explored as a strategy to create novel compounds with potential anti-cancer activity. nih.govmdpi.com This modification is often inspired by the structure of existing drugs like sorafenib (B1663141), where the pyridine-2-carboxamide portion can be modified without losing biological activity. nih.govmdpi.comresearchgate.net

In one study, a series of sorafenib analogs with new pyridine-2-amide side chains were synthesized. nih.govmdpi.com The synthesis involved several steps, starting from a protected pyridine derivative. The mercaptoethyl group was introduced using a protected form of mercaptoethanol, and the final deprotection step yielded the desired thiol. nih.gov The resulting compound, bearing a mercaptoethyl group, demonstrated relevant antiproliferation potency. nih.gov The thiol group serves as a reactive handle for further conjugation, for example, with maleimide-containing molecules to form nanoparticles for drug delivery. nih.govmdpi.com

Thiol-ene Click Reactions for Pseudo-Mercaptoethyl Pyridine Functionalization

Thiol-ene "click" chemistry offers a highly efficient and versatile method for the functionalization of pyridine derivatives. wikipedia.orgresearchgate.net This reaction involves the addition of a thiol to an alkene, typically initiated by radicals or light, and is known for its high yields, stereoselectivity, and rapid reaction rates. wikipedia.org

A notable application of this strategy is the fabrication of a pseudo-mercaptoethyl pyridine functionalized graphene-based composite. researchgate.net In this work, a mercapto-end capped polyhedral oligomeric silsesquioxane (POSS-SH) was first attached to graphene oxide. Subsequently, 4-vinyl pyridine was conjugated to the thiol groups on the composite via a thiol-ene click reaction. researchgate.net This resulted in a high density of pseudo-mercaptoethyl pyridine ligands on the material, which showed high selectivity for antibodies. researchgate.net

The thiol-ene reaction can be initiated under various conditions, including UV light with a photoinitiator, which can be more efficient than thermally induced reactions. rsc.org This method has been used to synthesize a variety of functional materials and polymers. rsc.orgresearchgate.net

| Functionalization Strategy | Key Reagents | Application | Reference |

| Introduction at Pyridine-2-Amide | Protected mercaptoethanol, condensing agents | Anti-cancer drug analogs | nih.govmdpi.comnih.gov |

| Thiol-ene Click Reaction | 4-vinyl pyridine, thiol-functionalized substrate | Antibody purification composite | researchgate.net |

Preparation of Resins with 4-MEP Ligands

Resins functionalized with this compound are widely used in hydrophobic charge-induction chromatography (HCIC) for protein purification, particularly for antibodies. daneshyari.comscribd.comresearchgate.netsartoriustr.com The preparation of these resins involves attaching the 4-MEP ligand to a solid support matrix, such as cellulose (B213188) or agarose (B213101) beads. massey.ac.nzacs.org

The process typically begins with the activation of the support matrix to introduce reactive groups. acs.org Common activating agents include allyl bromide or divinyl sulfone. acs.org Following activation, the support is coupled with this compound hydrochloride. acs.org The conditions for both the activation and coupling steps are optimized to achieve a high ligand density on the resin, which is crucial for its binding capacity and performance. scribd.comacs.org

For example, macroporous cellulose-tungsten carbide composite beads have been used as a matrix. acs.org After activation with allyl bromide or divinyl sulfone, the beads were coupled with 4-MEP. acs.org The resulting HCIC adsorbents demonstrated high adsorption capacities for immunoglobulins. acs.org Similarly, dextran-grafted agarose resins have been prepared and functionalized with 4-MEP to enhance ligand density and improve dynamic adsorption at high flow rates, showing potential for large-scale antibody purification. scribd.com

The 4-MEP ligand's effectiveness in HCIC stems from its pH-dependent properties. At neutral pH, the pyridine ring is uncharged and hydrophobic, allowing for the binding of proteins through hydrophobic interactions. researchgate.netsartoriustr.com By lowering the pH, the pyridine ring becomes protonated and positively charged, leading to electrostatic repulsion between the ligand and the bound protein, thus facilitating elution. researchgate.netsartoriustr.com

| Resin Matrix | Activating Agent | Ligand | Application | Reference |

| Cellulose-Tungsten Carbide | Allyl Bromide/Divinyl Sulfone | This compound HCl | Antibody Purification | acs.org |

| Dextran-grafted Agarose | Not specified | This compound | Antibody Purification | scribd.com |

| Perloza (Cellulose) | Allyl glycidyl (B131873) ether | This compound | Not specified | google.com |

Covalent Attachment through Sulfide (B99878), Sulfoxide (B87167), or Sulfone Linkages

The covalent immobilization of this compound onto a support matrix is frequently achieved through the formation of a thioether (sulfide) bond. This process leverages the reactivity of the thiol group (-SH) on the 4-MEP molecule. A common strategy involves reacting 4-MEP with a support matrix that has been pre-functionalized with ethylenically unsaturated groups (e.g., vinyl or allyl groups). google.com Under free-radical conditions, the thiol group readily adds across the double bond, forming a stable sulfide linkage without requiring prior activation of the unsaturated group. google.com

This sulfide linkage can be further modified through oxidation to yield sulfoxide or sulfone functionalities. google.com The oxidation of the sulfide to a sulfone can be an important modification. Research using molecular simulations has indicated that the presence of a sulfone group on the spacer arm connecting the ligand to the matrix can enhance the binding of target molecules, such as Immunoglobulin G (IgG), by forming additional hydrogen bonds and weakening electrostatic repulsion under certain conditions. researchgate.netnih.gov

A general synthetic scheme for this covalent attachment is as follows:

Activation of Support: A support matrix is functionalized with ethylenically unsaturated groups.

Sulfide Linkage Formation: The activated support is reacted with this compound under free-radical conditions. google.com

Optional Oxidation: The resulting sulfide-linked resin is treated with an oxidizing agent to convert the sulfide (-S-) to a sulfoxide (-SO-) or sulfone (-SO2-) linkage. google.com

This method provides a versatile platform for creating robust, functional materials for applications like chromatography. google.com

Activation of Support Matrices (e.g., Cellulose, Graphene Oxide) for 4-MEP Conjugation

The successful conjugation of 4-MEP requires a support matrix with reactive groups capable of forming a covalent bond with the ligand's thiol group. The process of introducing these reactive groups is known as activation.

Cellulose Activation: Cellulose is a widely used support matrix due to its hydrophilicity, porosity, and biocompatibility. To conjugate 4-MEP, cellulose beads must first be activated. Common activating agents include allyl bromide (AB) and divinyl sulfone (DVS). researchgate.netua.pt

Allyl Bromide Activation: Cellulose is reacted with allyl bromide to introduce allyl groups onto the cellulose backbone. These groups provide the ethylenically unsaturated functionality needed for subsequent reaction with the thiol of 4-MEP. researchgate.netua.pt

Divinyl Sulfone Activation: DVS is another effective activator that reacts with the hydroxyl groups of cellulose. researchgate.net This process introduces vinyl sulfone groups, which are also highly reactive towards thiols.

These activation methods have been successfully used to prepare 4-MEP-functionalized cellulose resins for use in hydrophobic charge-induction chromatography (HCIC) for antibody purification. researchgate.netua.pt For instance, macroporous cellulose-tungsten carbide composite beads have been activated with both AB and DVS before being coupled with this compound hydrochloride. ua.pt

Graphene Oxide Activation: Graphene oxide (GO) is a nanomaterial with a high surface area and tunable surface chemistry, making it an attractive support. A sophisticated method for functionalizing GO to create a pseudo-mercaptoethyl pyridine composite involves a multi-step process. researchgate.netresearchgate.net

Initial Composite Formation: A mercapto-end capped polyhedral oligomeric silsesquioxane (POSS-SH) is combined with graphene oxide (GO) through a covalent bonding process. researchgate.netresearchgate.net

Thiol-ene Click Reaction: The resulting composite is then conjugated with 4-vinyl pyridine (4-VP) via a thiol-ene click reaction. researchgate.netresearchgate.net This step creates the pseudo-mercaptoethyl pyridine functionality on the graphene-based support. researchgate.netresearchgate.net

This pathway results in a functionalized POSS-graphene composite (G-POSS-S-VP) with a high density of ligands, suitable for the selective purification of antibodies. researchgate.netresearchgate.net

Table 1: Activation Agents and Support Matrices for 4-MEP Conjugation

| Support Matrix | Activating Agent | Resulting Reactive Group | Reference |

|---|---|---|---|

| Cellulose Beads | Allyl Bromide (AB) | Allyl Group | researchgate.net |

| Cellulose Beads | Divinyl Sulfone (DVS) | Vinyl Sulfone Group | researchgate.net |

| Graphene Oxide (GO) | Mercapto-end capped POSS | Thiol Group (for subsequent reaction) | researchgate.net, researchgate.net |

Controllable Ligand Density in Conjugation Processes

The density of the 4-MEP ligand on the support matrix is a critical parameter that significantly influences the performance of the final material, especially in chromatographic applications. researchgate.net A higher ligand density on a resin is often correlated with a higher affinity and dynamic binding capacity for target proteins like IgG. researchgate.net Therefore, controlling the ligand density during the synthesis is essential for optimizing separation efficiency.

The final ligand density can be controlled by carefully adjusting the reaction conditions during the activation and coupling steps. google.com Key parameters include:

Reagent Concentration: Varying the concentration of the activating agent (e.g., allyl bromide) or the 4-MEP ligand during the coupling reaction directly impacts the number of ligands attached. google.com

Reaction Time and Temperature: The duration and temperature of the activation and coupling reactions can be optimized to achieve the desired degree of functionalization. google.com

Solvent Type: The choice of solvent can influence the reactivity of the components and the swelling of the support matrix, thereby affecting the accessibility of reactive sites. google.com

Research on dextran-grafted resins for HCIC demonstrated a clear relationship between the amount of activating agent used and the resulting ligand density. scribd.com This, in turn, directly affected the protein adsorption capacity.

Table 2: Effect of Ligand Density on hIgG Adsorption for Dextran-Grafted Resins

| Resin Name | Ligand Density (μmol/g gel) | Saturated Adsorption Capacity (Qm) (mg/g gel) |

|---|---|---|

| MMI-B-6FF-60 | 62 ± 4 | 98 |

| MMI-B-6FF-90 | 91 ± 3 | 125 |

| MMI-B-6FF-120 | 118 ± 4 | 151 |

| MMI-B-6FF-140 | 139 ± 5 | 168 |

Data adapted from a study on 2-mercapto-1-methyl-imidazole (MMI), a 4-MEP analogue, illustrating the principle of ligand density effects. scribd.com

By systematically controlling these synthetic variables, it is possible to produce 4-MEP-conjugated materials with tailored ligand densities, optimizing them for specific applications such as the high-capacity purification of monoclonal antibodies. google.comresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 4 Mercapto Ethyl Pyridine Derivatives and Composites

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment and conformational analysis of 4-Mercapto-ethyl-pyridine derivatives. researchgate.netresearchgate.netmdpi.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.

In the ¹H NMR spectrum of a 4-MEP derivative, distinct signals corresponding to the protons of the pyridine (B92270) ring and the ethyl-mercaptan side chain are observed. For instance, in a study of N-(2-(tritylthio)ethyl)-4-(4-aminophenoxy)picolinamide, the protons of the pyridine ring appeared as doublets at 8.34 ppm and 7.61 ppm, while the methylene (B1212753) protons of the ethylthio group presented as a quartet at 3.28 ppm and a triplet at 2.48 ppm. nih.gov These chemical shifts and coupling patterns are instrumental in confirming the connectivity of the atoms.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. researchgate.netoup.com The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the electronic effects of the substituents. researchgate.net For example, in a sorafenib (B1663141) derivative containing a mercaptoethyl pyridine moiety, the carbon signals of the pyridine ring were observed at specific chemical shifts, confirming the substitution pattern. nih.gov Tautomerism, particularly the thiol-thione equilibrium in mercaptopyridine derivatives, can be effectively studied using ¹³C NMR, as the chemical shifts of the ring carbons are significantly different in the two forms. researchgate.netmdpi.com

Conformational preferences of the flexible ethyl-mercaptan side chain can also be investigated using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, which provide information about the spatial proximity of protons.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine Ring H | 8.34 (d), 7.61 (d), 6.93 (dd) | 165.93, 152.37, 150.27, 122.24, 114.09 |

| -CH₂- (adjacent to N) | 3.28 (q) | 41.50 |

| -CH₂- (adjacent to S) | 2.48 (t) | 59.48 |

This interactive table provides representative NMR data for a derivative of this compound, illustrating the typical chemical shift ranges for the key functional groups. The data is based on findings reported in scientific literature. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS) for Molecular Characterization

Mass spectrometry (MS) and its high-resolution counterpart (HR-MS) are indispensable for determining the molecular weight and elemental composition of this compound derivatives. unipd.itnih.govresearchgate.net These techniques provide crucial confirmation of the successful synthesis of target compounds.

Electron ionization (EI) mass spectrometry can induce characteristic fragmentation patterns that offer structural insights. nih.govaip.org The fragmentation of the molecular ion can reveal the presence of the pyridine ring and the ethyl-mercaptan side chain. For instance, the cleavage of the C-S bond or fragmentation within the ethyl group would produce specific daughter ions. The "ortho effect," where adjacent functional groups influence fragmentation pathways, can be a diagnostic feature in substituted pyridine derivatives. nih.gov

High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule with a high degree of confidence. nih.govacs.org This is particularly important for distinguishing between compounds with the same nominal mass but different elemental compositions. For example, HR-MS was used to confirm the structure of enantiopure 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME), a metabolite in the MEP pathway. nih.gov

Table 2: HR-MS Data for a this compound Derivative

| Ion | Calculated m/z | Observed m/z | Formula |

| [M+H]⁺ | 495.1 | 495.1 | C₂₃H₂₂N₄O₃S |

This interactive table showcases typical high-resolution mass spectrometry data for a derivative containing the 4-mercaptoethyl pyridine moiety. The close agreement between the calculated and observed mass-to-charge ratio confirms the elemental composition of the synthesized compound. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in this compound derivatives and composites by analyzing their characteristic vibrational modes. ijmcer.comppm.edu.plresearchgate.netinnovatechlabs.com

The FTIR spectrum of a 4-MEP derivative will exhibit absorption bands corresponding to the vibrations of the pyridine ring and the ethyl-mercaptan side chain. libretexts.org Key vibrational modes include:

C-H stretching of the aromatic pyridine ring and the aliphatic ethyl group, typically observed in the 3100-2850 cm⁻¹ region.

C=C and C=N stretching vibrations of the pyridine ring, which appear in the 1600-1400 cm⁻¹ range.

C-S stretching of the mercaptan group, which is generally weak and found in the 700-600 cm⁻¹ region.

S-H stretching of the thiol group, which gives a weak absorption band around 2600-2550 cm⁻¹. The absence or presence of this band can help in understanding the adsorption mechanism on metal surfaces, i.e., whether the molecule is in its thiol or thiolate form.

In composites, FTIR can be used to study the interactions between 4-MEP and the matrix material. For example, in a study of a pseudo-mercaptoethyl pyridine functionalized graphene composite, FTIR was used to confirm the successful conjugation of the ligand. researchgate.net

Table 3: Characteristic FTIR Vibrational Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Pyridine Ring | C-H stretch | 3100-3000 |

| C=C, C=N stretch | 1600-1400 | |

| Ethyl Group | C-H stretch | 2960-2850 |

| CH₂ bend | 1470-1450 | |

| Mercaptan Group | S-H stretch | 2600-2550 (weak) |

| C-S stretch | 700-600 (weak) |

This interactive table summarizes the key infrared absorption frequencies for the functional groups present in this compound derivatives. These values are based on established correlations in infrared spectroscopy. libretexts.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on the surface of a material. figshare.comscience.gov It is particularly useful for studying the adsorption and interaction of this compound on various substrates, such as gold nanoparticles. figshare.comnih.govnih.gov

By analyzing the binding energies of core-level electrons, XPS can identify the elements present on the surface and their oxidation states. researchgate.net For 4-MEP adsorbed on a gold surface, XPS can confirm the presence of carbon, nitrogen, and sulfur. figshare.com

The high-resolution XPS spectrum of the S 2p region is crucial for understanding the nature of the sulfur-gold interaction. The binding energy of the S 2p peak can distinguish between a free thiol group and a thiolate bond formed with the gold surface. nih.gov For instance, the deconvolution of the S 2p spectrum may show peaks corresponding to both S 2p₃/₂ and S 2p₁/₂ levels, with their positions indicating the formation of a thiolate. nih.gov

Similarly, the N 1s spectrum provides information about the chemical state of the nitrogen atom in the pyridine ring. Deconvoluted peaks can be attributed to the pyridine nitrogen and its protonated or deprotonated forms, which can be influenced by the pH and the nature of the surface interaction. nih.govresearchgate.net

Table 4: Representative XPS Binding Energies for 4-Mercaptopyridine (B10438) Adsorbed on a Gold Surface

| Element (Core Level) | Binding Energy (eV) | Interpretation |

| S 2p₃/₂ | ~161.5 - 162.1 | Thiolate (S-Au bond) |

| S 2p₁/₂ | ~163.3 - 163.7 | Thiolate (S-Au bond) |

| N 1s | ~397.5 | C-N in pyridine ring |

| N 1s | ~399.1 - 401.5 | Protonated/deprotonated forms |

This interactive table presents typical XPS binding energy values for 4-mercaptopyridine adsorbed on a gold surface, highlighting the ability of XPS to elucidate the chemical states of sulfur and nitrogen atoms upon surface interaction. The data is based on published research findings. nih.gov

Transmission Electron Microscopy (TEM) for Morphological and Nanostructural Investigation of 4-MEP Composites

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to investigate the morphology and nanostructure of materials at the nanoscale. figshare.com In the context of this compound, TEM is particularly valuable for characterizing composites where 4-MEP is integrated with nanoparticles or other nanostructured materials.

For example, if 4-MEP is used as a capping agent to stabilize gold or silver nanoparticles, TEM can provide detailed information about the size, shape, and dispersion of these nanoparticles. The images can reveal whether the nanoparticles are monodisperse or aggregated, which is crucial for their application in areas like SERS.

In a study involving a pseudo-mercaptoethyl pyridine functionalized graphene composite, TEM was utilized to confirm the physicochemical properties of the material. researchgate.net TEM images can show the distribution of the functionalized graphene sheets and any associated nanostructures, providing a visual confirmation of the composite's morphology.

Surface-Enhanced Raman Spectroscopy (SERS) and Molecular Modeling of 4-(2-Mercaptoethyl)Pyridinium Interactions on Surfaces

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that provides vibrational information about molecules adsorbed on nanostructured metal surfaces, such as gold or silver nanoparticles. globalauthorid.comscilit.comacs.orgresearchgate.net this compound and its derivatives are often used as probe molecules in SERS studies due to the strong affinity of the thiol group for these metal surfaces. figshare.comnih.gov

The SERS spectrum of 4-MEP shows significantly enhanced Raman bands corresponding to the vibrational modes of the molecule. researchgate.net The enhancement allows for the detection of the molecule at very low concentrations. figshare.comacs.org The relative intensities of the SERS bands can provide information about the orientation of the molecule on the surface. For example, the enhancement of ring breathing modes can suggest a perpendicular or tilted orientation of the pyridine ring with respect to the surface. researchgate.net

Molecular modeling, often using Density Functional Theory (DFT), is a powerful complementary tool to SERS. researchgate.netresearchgate.nettandfonline.comrsc.orgfrontiersin.org DFT calculations can be used to:

Predict the vibrational frequencies of 4-MEP and its derivatives, which aids in the assignment of the experimental SERS bands. researchgate.net

Model the interaction of the 4-(2-Mercaptoethyl)Pyridinium ion with metal clusters (e.g., gold or silver), providing insights into the binding geometry and the nature of the surface-molecule bond. researchgate.net

Calculate the molecular electrostatic potential (MEP) surface, which helps to visualize the electron density distribution and predict sites of interaction. researchgate.nettandfonline.comrsc.org For instance, the MEP can show the nucleophilic region around the sulfur and nitrogen atoms, indicating their propensity to interact with the metal surface. tandfonline.com

The combination of SERS experiments and molecular modeling provides a comprehensive understanding of the adsorption behavior and surface interactions of 4-MEP and its derivatives at the molecular level. globalauthorid.comresearchgate.net

Table 5: Prominent SERS Bands of 4-Mercaptopyridine on a Silver Surface

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~708 | C-S stretch |

| ~1002 | Ring breathing |

| ~1092 | Ring breathing |

| ~1203 | C-H in-plane bend |

| ~1576 | C=C stretch |

| ~1608 | C=C stretch |

This interactive table lists the prominent SERS bands observed for 4-mercaptopyridine adsorbed on a silver surface and their corresponding vibrational assignments. The data is based on published SERS studies. researchgate.net

Computational and Theoretical Investigations of 4 Mercapto Ethyl Pyridine Systems

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.comdergipark.org.tr For a molecule like 4-MEP, DFT studies can provide fundamental insights into its reactivity, stability, and the nature of its molecular orbitals, although specific published values for 4-MEP are not widely available. The following sections describe the principles and significance of these theoretical analyses.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ajchem-a.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ajchem-a.commalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. ajchem-a.commalayajournal.org

A smaller HOMO-LUMO energy gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org This analysis provides insights into charge transfer phenomena within the molecule and is fundamental to understanding its interaction with other chemical species. irjweb.com The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

From the energies of the HOMO and LUMO orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. nih.govphyschemres.org These descriptors are instrumental in predicting how a molecule will behave in a chemical reaction. nih.gov Key quantum chemical descriptors derived from Koopmans' theorem include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I = -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A = -ELUMO.

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. physchemres.org

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. physchemres.org

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized. ajchem-a.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ). ajchem-a.com

These parameters help to rationalize the interaction mechanisms of molecules like 4-MEP in various chemical and biological systems. nih.gov

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Electron-donating ability |

| Electron Affinity (A) | A ≈ -ELUMO | Electron-accepting ability |

| Electronegativity (χ) | χ = (I + A) / 2 | Ability to attract electrons |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer |

| Chemical Softness (S) | S = 1 / η | Polarizability |

| Electrophilicity Index (ω) | ω = μ² / 2η (μ ≈ -χ) | Propensity to accept electrons |

Conformational analysis using DFT is employed to identify the most stable three-dimensional structure of a molecule. mdpi.comdergipark.org.tr This process involves calculating the potential energy of the molecule as a function of the rotation around one or more of its flexible single bonds. sci-hub.se By mapping the potential energy surface, researchers can locate the conformer with the lowest energy, which corresponds to the most thermodynamically stable structure. mdpi.comdergipark.org.tr For 4-MEP, this would involve analyzing the rotation around the C-C and C-S bonds of the ethyl-mercaptan side chain. Identifying the most stable conformer is crucial as the molecule's geometry dictates its interaction with other molecules, such as proteins. dergipark.org.tr

Quantum Chemical Descriptors for Reactivity and Interaction Mechanisms

Molecular Dynamics (MD) Simulations of 4-MEP Interactions

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. These simulations provide detailed information about the dynamic interactions between a ligand like 4-MEP and a biological macromolecule.

MD simulations have been extensively used to investigate the interaction between 4-MEP and the Fc fragment of Immunoglobulin G (IgG). nih.govresearchgate.net These studies are particularly relevant to Hydrophobic Charge-Induction Chromatography (HCIC), a technology used for antibody purification where 4-MEP often serves as the ligand. nih.govresearchgate.net

Simulations show that 4-MEP preferentially binds to a specific hydrophobic pocket on the C(H2) domain of the IgG Fc fragment. nih.govresearchgate.net This binding site is located near the amino acid residues Tyrosine 319 (TYR319) and Leucine 309 (LEU309). researchgate.netsioc-journal.cn The interaction at neutral pH is driven primarily by two forces:

Hydrophobic Interactions: The pyridine (B92270) ring of 4-MEP plays a major role in the hydrophobic association with the nonpolar pocket on the protein surface. nih.govsioc-journal.cn

Hydrogen Bonds: The binding is further stabilized by the formation of hydrogen bonds between the 4-MEP molecule and residues within the binding pocket, such as TYR319. researchgate.netsioc-journal.cn

| Protein Target | Binding Site Location | Key Interacting Residues | Primary Driving Forces |

|---|---|---|---|

| IgG Fc Fragment | Hydrophobic pocket on C(H2) domain | TYR319, LEU309 | Hydrophobic interactions, Hydrogen bonds |

Solvation effects, particularly changes in pH, are critical to the binding and elution mechanism of 4-MEP in applications like HCIC. sioc-journal.cn MD simulations have clarified this pH-dependent behavior.

At neutral pH, the hydrophobic and hydrogen bonding interactions described above lead to stable binding of 4-MEP to the IgG Fc fragment. sioc-journal.cn However, when the pH is lowered to acidic conditions (e.g., pH 4.0), the nitrogen atom on the pyridine ring of 4-MEP becomes protonated. sioc-journal.cnacs.org This protonation gives the ligand a positive charge, leading to strong electrostatic repulsion between the now-positive 4-MEP and positively charged patches on the protein surface. sioc-journal.cnacs.org This repulsion overcomes the weaker hydrophobic forces and leads to the disappearance of the stabilizing hydrogen bonds, causing the 4-MEP ligand to rapidly detach from the protein. sioc-journal.cn This mechanism, verified through molecular simulations, forms the basis of the binding and elution steps in HCIC. sioc-journal.cn

Elucidation of Adsorption and Desorption Mechanisms at a Molecular Level

Computational studies, particularly molecular dynamics simulations, have been instrumental in clarifying the molecular-level mechanisms governing the adsorption and desorption of 4-Mercapto-ethyl-pyridine (MEP) systems, especially in the context of hydrophobic charge-induction chromatography (HCIC). nih.govdovepress.com The process is primarily controlled by a pH-dependent interplay of hydrophobic and electrostatic forces. nih.govdovepress.com

At neutral pH, MEP facilitates the binding of biomolecules like Immunoglobulin G (IgG). nih.gov This adsorption is driven by a combination of forces:

Hydrophobic Interactions : The uncharged pyridine ring of the MEP ligand engages in hydrophobic interactions with specific, often hydrophobic, patches on the protein surface. nih.govsioc-journal.cnsioc-journal.cn This is considered the primary driving force for binding. nih.gov

Hydrogen Bonds : Hydrogen bonds can form between the MEP ligand and amino acid residues on the protein, further stabilizing the bound complex. sioc-journal.cnsioc-journal.cnnih.gov For instance, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. nih.govresearchgate.net

Desorption is efficiently triggered by lowering the pH of the surrounding environment to acidic conditions (e.g., pH 4.0). nih.govresearchgate.net At this lower pH, the pyridine ring of the MEP ligand becomes protonated, acquiring a positive charge. dovepress.comnih.gov This charge induction leads to strong electrostatic repulsion between the now positively charged MEP ligand and the protein, which also carries a net positive charge at this pH. nih.govnih.gov This repulsion overwhelms the weaker hydrophobic interactions, causing the rapid dissociation of the protein from the MEP-functionalized surface. nih.govresearchgate.net

Molecular dynamics simulations have shown that an immobilized MEP ligand can successfully capture the Fc fragment of an antibody (Fc-A) at neutral pH, and this complex rapidly dissociates when the pH is lowered to 4.0. nih.gov The influence of ligand density has also been investigated, showing that while adsorption capacity generally increases with ligand density, there is an optimal density for the fastest adsorption kinetics due to a balance between favorable contacts and repulsive forces from unfavorably oriented ligands. acs.org

| Condition | Key Interactions | Dominant Force | Outcome |

| Adsorption | Hydrophobic association, Hydrogen bonds | Hydrophobic Interaction | Binding of protein to MEP ligand nih.govsioc-journal.cn |

| Desorption | Electrostatic repulsion, Weaker hydrophobic interaction | Electrostatic Repulsion | Release of protein from MEP ligand nih.govnih.gov |

Molecular Docking for Identifying Binding Sites and Affinity Predictions

Molecular docking has been a key computational tool for identifying the potential binding sites of this compound on target proteins and predicting binding affinities. sioc-journal.cnresearchgate.net In studies involving the interaction between MEP and Immunoglobulin G (IgG), molecular docking was used to screen the protein surface and locate favorable binding pockets. sioc-journal.cnsioc-journal.cn

These computational approaches successfully identified multiple potential binding sites for MEP on the Fc fragment of IgG. sioc-journal.cnresearchgate.net Subsequent molecular dynamics simulations were often used to refine these findings and assess the stability of the interactions. sioc-journal.cn A particularly stable and high-affinity binding site was identified as a hydrophobic pocket on the C(H2) domain of the IgG Fc fragment, specifically around the amino acid residues Tyrosine 319 (TYR319) and Leucine 309 (LEU309). nih.govsioc-journal.cnsioc-journal.cn

The detailed interactions within these binding sites have been analyzed through simulation:

The pyridine ring of MEP plays a crucial role, providing hydrophobic interactions within the pocket. nih.gov

The nitrogen atom of the pyridine ring can form a specific hydrogen bond with the hydroxyl group of TYR319, anchoring the ligand in place. researchgate.net

The ethyl-mercapto portion of the molecule acts as a spacer arm, and modifications to it, such as adding a sulfone group, can enhance binding by forming additional hydrogen bonds. nih.govresearchgate.net

These docking studies are vital for understanding the specificity of MEP-based interactions and for the rational design of new ligands with improved binding characteristics for applications like antibody purification. nih.gov

| Target Protein | Predicted Binding Site Location | Key Interacting Residues | Types of Interaction |

| Immunoglobulin G (IgG) | Pocket on the C(H2) domain of Fc fragment | TYR319, LEU309 | Hydrophobic, Hydrogen Bonding nih.govsioc-journal.cnresearchgate.net |

| Immunoglobulin G (IgG) | Fc Chain A Surface (general) | Not specified | Hydrophobic sioc-journal.cnresearchgate.net |

| Immunoglobulin G (IgG) | Fab fragment | Not specified | Not specified researchgate.net |

Theoretical Approaches to Adsorptivity and Inhibition Performance

Theoretical approaches, particularly those based on Density Functional Theory (DFT), provide a powerful framework for predicting the adsorptivity and potential inhibition performance of molecules like this compound. researchgate.netresearchgate.net While specific DFT studies on this compound for corrosion inhibition are not prominent, the methodology has been applied to structurally similar compounds, such as 4-mercapto-1-alkylpyridin-1-ium bromides, offering insight into the approach. researchgate.netresearchgate.net

This theoretical framework relies on the calculation of various quantum chemical descriptors that correlate with a molecule's tendency to adsorb onto a surface and inhibit processes like corrosion. researchgate.netmdpi.com Key descriptors include:

EHOMO (Energy of the Highest Occupied Molecular Orbital) : Relates to the molecule's ability to donate electrons. Higher EHOMO values suggest a greater tendency for electron donation to unoccupied d-orbitals of a metal surface, indicating stronger adsorption and better inhibition performance. researchgate.netmdpi.com

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) : Indicates the molecule's ability to accept electrons. Lower ELUMO values suggest a greater ability to accept electrons from the metal. researchgate.net

Energy Gap (ΔE = ELUMO - EHOMO) : A small energy gap implies higher reactivity of the molecule, which often correlates with higher inhibition efficiency as the molecule can interact more readily with the metal surface. researchgate.netresearchgate.net

Fraction of Electrons Transferred (ΔN) : This value predicts the direction of electron flow between the inhibitor and a metal surface. researchgate.net

In studies of 4-mercapto-1-alkylpyridin-1-ium bromides, DFT calculations showed that increasing the alkyl chain length led to a higher EHOMO and a lower energy gap, which corresponded to experimentally observed increases in inhibition efficiency. researchgate.net The theoretical results pronounced that the nitrogen and sulfur atoms were the most probable sites for bonding to the metal surface. mdpi.com Such theoretical approaches allow for the efficient screening of potential inhibitor molecules and provide a molecular-level understanding of the adsorption mechanism, complementing experimental findings. researchgate.netmdpi.com

| Quantum Chemical Descriptor | C8 Derivative (eV) | C10 Derivative (eV) | C12 Derivative (eV) | Interpretation |

| EHOMO | -7.021 | -6.993 | -6.973 | Higher value indicates better electron-donating ability researchgate.net |

| ELUMO | -3.725 | -3.731 | -3.733 | Lower value indicates better electron-accepting ability researchgate.net |

| Energy Gap (ΔE) | 3.296 | 3.262 | 3.240 | Lower value suggests higher reactivity and inhibition efficiency researchgate.net |

Table data adapted from a DFT study on 4-mercapto-1-alkylpyridin-1-ium bromide compounds to illustrate the theoretical approach. researchgate.net

Applications in Separation Science: Hydrophobic Charge Induction Chromatography Hcic with 4 Mep Ligands

Fundamental Principles of Hydrophobic Charge Induction Chromatography

HCIC is a powerful protein purification technology that leverages the dual-mode, pH-dependent properties of specific ligands, such as 4-MEP. huji.ac.ilacs.orghuji.ac.ilresearchgate.net This technique combines the principles of hydrophobic interaction and ion-exchange chromatography, allowing for a highly selective and efficient separation process.

pH-Dependent Dual-Mode Ligand Behavior

The core of HCIC lies in the pH-dependent behavior of the 4-MEP ligand. huji.ac.ilacs.orghuji.ac.ilresearchgate.net The pyridine (B92270) ring of 4-MEP has a pKa of approximately 4.8. huji.ac.ilacs.orgsartorius.com At a neutral or physiological pH (typically pH 7 to 9), the pyridine ring is uncharged, rendering the ligand hydrophobic. huji.ac.ilsartorius.com This allows for the binding of target proteins, such as immunoglobulins, primarily through hydrophobic interactions. huji.ac.ilsartorius.com

As the pH of the mobile phase is lowered to below the pKa of the ligand (e.g., pH 4.0), the pyridine nitrogen becomes protonated, acquiring a positive charge. huji.ac.ilhuji.ac.ilsartorius.com This charge induction leads to electrostatic repulsion between the now positively charged ligand and the similarly positively charged protein, causing the protein to elute from the column. huji.ac.ilsartorius.comsioc-journal.cn This pH-controlled switch from hydrophobic binding to electrostatic repulsion is the hallmark of HCIC. huji.ac.ilhuji.ac.il

The binding capacity for proteins like human polyclonal IgG is significantly influenced by pH. For instance, at pH values between 7 and 9, the binding capacity can range from 25 to 33 mg/mL. huji.ac.ilsartorius.com This capacity decreases as the pH is lowered towards the pKa of the 4-MEP ligand. sartorius.com

Hydrophobic and Electrostatic Interaction Mechanisms

The separation mechanism in HCIC with 4-MEP is a finely tuned interplay of hydrophobic and electrostatic forces. researchgate.netsioc-journal.cnnih.gov

Adsorption (Binding Phase): At neutral pH, the primary driving force for protein adsorption is hydrophobic interaction. huji.ac.ilnih.gov The uncharged pyridine ring of the 4-MEP ligand interacts with hydrophobic patches on the surface of the target protein, particularly immunoglobulins. researchgate.netacs.orgnih.gov This binding is typically achieved without the need for high concentrations of lyotropic salts, which is a significant advantage over traditional hydrophobic interaction chromatography (HIC). huji.ac.ilhuji.ac.il Molecular simulations have shown that the 4-MEP ligand preferentially binds to hydrophobic regions on the Fc fragment of IgG. researchgate.netresearchgate.net

Desorption (Elution Phase): Elution is triggered by a decrease in pH. huji.ac.ilsartorius.com This change protonates the pyridine ring, introducing a positive charge and inducing electrostatic repulsion between the ligand and the protein, which also carries a net positive charge at low pH. sioc-journal.cnnih.govnih.gov This charge repulsion overcomes the hydrophobic interactions, leading to the release of the bound protein. sioc-journal.cnnih.gov Molecular dynamics simulations have confirmed that at a lower pH of 4.0, the 4-MEP ligand detaches from the protein surface due to this electrostatic repulsion. sioc-journal.cn

Role of Pyridine Ring and Thioether Group in Ligand-Protein Adsorption

The specific chemical structure of 4-MEP is crucial for its effectiveness in HCIC.

The pyridine ring plays a central role in the adsorption process. researchgate.netacs.orgnih.gov Its aromatic nature provides the necessary hydrophobicity for binding to proteins at neutral pH. huji.ac.ilresearchgate.netacs.orgnih.gov Molecular simulation studies have highlighted that the pyridine ring is a major contributor to the hydrophobic association with IgG. researchgate.netacs.orgnih.gov Furthermore, the nitrogen atom in the pyridine ring can participate in hydrogen bonding with amino acid residues on the protein surface, such as Tyrosine, further stabilizing the bound complex. researchgate.net

Design and Engineering of 4-MEP Based Adsorbents for Bioseparation

The performance of HCIC in bioseparation is heavily dependent on the design and engineering of the adsorbent material. This involves careful selection of the support matrix and its functionalization, as well as optimization of the ligand density and spacer arm structures. nih.govacs.orgnih.gov

Support Matrix Selection and Functionalization (e.g., Cellulose (B213188), Agarose (B213101), Graphene)

The choice of the support matrix is critical as it provides the physical framework for the 4-MEP ligands and influences properties such as porosity, chemical stability, and non-specific binding. huji.ac.il

Commonly used matrices include:

Cellulose: Cellulose beads are a popular choice due to their high porosity, excellent chemical stability, and low non-specific interaction. huji.ac.ilnih.gov Macroporous cellulose-tungsten carbide composite beads have also been used to prepare HCIC adsorbents. acs.org The cellulose matrix can be activated using agents like allyl bromide or divinyl sulfone before coupling with 4-MEP. acs.org

Agarose: Cross-linked agarose resins are another widely used support. nih.gov They provide a hydrophilic and porous structure suitable for protein chromatography. nih.gov

Graphene: Graphene-based materials are emerging as promising supports due to their large specific surface area. nih.govnih.gov Graphene oxide can be functionalized and integrated into matrices like cellulose to create composites with enhanced properties. mdpi.com For instance, graphene oxide-coated agarose/chitosan biosorbents have been developed. nih.gov

Functionalization involves chemically attaching the 4-MEP ligand to the support matrix. This process often requires an activation step to introduce reactive groups onto the matrix surface. acs.org

Optimization of Ligand Density and Spacer Arm Structures

The density of the 4-MEP ligands on the support matrix and the structure of the spacer arm that connects the ligand to the matrix are key parameters that need to be optimized for efficient separation. nih.govacs.orgnih.gov

Ligand Density: The ligand density, typically measured in µmol/mL of adsorbent, affects the binding capacity of the resin. huji.ac.ilresearchgate.net Higher ligand densities generally lead to higher binding capacities for the target protein. researchgate.net For example, a ligand density of 70-125 µmol/ml is a typical specification for some commercial 4-MEP adsorbents. huji.ac.il The optimal ligand density can depend on the specific antibody being purified. researchgate.net For instance, a higher ligand density might be required for removing anti-double-stranded DNA antibodies compared to rheumatoid factor. researchgate.net

| Parameter | Description | Impact on Performance | Research Findings |

| Ligand Density | The concentration of 4-MEP ligands on the adsorbent surface. | Directly influences the binding capacity of the adsorbent for the target protein. researchgate.net | Higher ligand density generally results in higher binding capacity. researchgate.net Optimal density can be target-specific. researchgate.net |

| Spacer Arm Length | The length of the chemical linker connecting the 4-MEP ligand to the support matrix. | Affects the flexibility and accessibility of the ligand. nih.gov | Longer spacers can increase flexibility, potentially leading to the ligand adsorbing onto the support. nih.gov |

| Spacer Arm Composition | The chemical nature of the spacer arm (e.g., hydrophobicity, presence of functional groups). | Influences the overall hydrophobicity of the ligand-spacer unit and can introduce secondary interactions. researchgate.netacs.orgnih.govnih.gov | A sulfone group in the spacer can form additional hydrogen bonds, enhancing binding. researchgate.netacs.orgnih.gov Hydrophilic spacers favor an extended conformation. nih.gov |

Investigation of Protein Adsorption and Elution Behavior on 4-MEP Resins

The interaction between proteins and 4-MEP resins is a complex process governed by a combination of hydrophobic and electrostatic forces. The 4-MEP ligand possesses a pKa of approximately 4.8. sartoriustr.comhuji.ac.ilhuji.ac.il At neutral or physiological pH, the pyridine ring of the ligand is uncharged, promoting hydrophobic interactions with proteins. sartoriustr.comhuji.ac.ilhuji.ac.il As the pH is lowered below the pKa, the pyridine ring becomes positively charged, leading to electrostatic repulsion between the similarly charged protein and the resin, which facilitates elution. sartoriustr.comhuji.ac.ilnih.gov

Binding Capacity and Selectivity for Immunoglobulins (IgG, IgA, IgE, IgM, IgY)

Resins functionalized with 4-MEP, such as MEP HyperCel, exhibit a notable selectivity for immunoglobulins. sartoriustr.comhuji.ac.ilsartorius.comhuji.ac.ilsartorius.com This selectivity is attributed to a combination of mild hydrophobic interactions and contributions from the thioether group and the aliphatic spacer arm of the ligand. sartoriustr.comhuji.ac.il

The dynamic binding capacity (DBC) of these resins for immunoglobulins is a critical performance metric. For instance, the DBC for human polyclonal IgG on MEP HyperCel resin is typically in the range of 20 to 35 mg/mL. huji.ac.ilhuji.ac.ildovepress.com Notably, the binding capacity for IgG is largely independent of the antibody subclass or the species of origin. huji.ac.ilhuji.ac.il This includes effective binding of variants that may be weakly retained by other methods, such as murine IgG1 and rat IgG. huji.ac.ilhuji.ac.il

Table 1: Typical Dynamic Binding Capacities for Various Immunoglobulins on MEP HyperCel Resin

| Immunoglobulin | Dynamic Binding Capacity (mg/mL) | Source |

|---|---|---|

| Human polyclonal IgG | 32 | huji.ac.il |

| Murine monoclonal IgG1 | 37 | huji.ac.il |

| Murine monoclonal IgG2a | 34 | huji.ac.il |

Influence of pH and Ionic Strength on Protein Binding and Desorption

The binding and desorption of proteins on 4-MEP resins are significantly influenced by the pH and ionic strength of the mobile phase.

pH: Protein binding is optimal at near-neutral pH (typically pH 7.0–9.0), where the 4-MEP ligand is uncharged and hydrophobic interactions dominate. sartoriustr.comhuji.ac.ilhuji.ac.il As the pH decreases towards the pKa of the ligand (4.8), the binding capacity for immunoglobulins declines due to increasing positive charges on both the ligand and the antibody, leading to electrostatic repulsion. sartoriustr.comhuji.ac.il For example, the binding capacity for human polyclonal IgG on MEP HyperCel resin ranges from 25 to 33 mg/mL at pH 7 to 9, but drops to around 20 mg/mL at pH 6.5. sartoriustr.comhuji.ac.il Elution is typically achieved by reducing the pH to a range of 4.0 to 5.8, which induces strong electrostatic repulsion. huji.ac.ilhuji.ac.ilhuji.ac.il

Ionic Strength: A key advantage of 4-MEP based HCIC is its relative independence from high salt concentrations for protein binding. The dynamic binding capacity for IgG remains largely unaffected by sodium chloride concentrations ranging from 50 mM to 1 M. sartoriustr.com This allows for the direct loading of many feedstocks without the need for extensive dilution or salt addition. sartoriustr.comsartorius.com However, for some "non-antibody" proteins, the addition of salt (e.g., 0.5 to 1 M NaCl) can enhance hydrophobic interactions and improve binding. sartoriustr.com

Table 2: Effect of pH on IgG Binding Capacity of MEP HyperCel Resin

| pH | Dynamic Binding Capacity at 10% Breakthrough (mg/mL) |

|---|---|

| 9.0 | ~33 |

| 8.0 | ~30 |

| 7.0 | ~25 |

| 6.5 | ~20 |

Data derived from graphical representations in source sartoriustr.com

Impact of Arginine and Organic Solvents on Desorption Mechanisms

While pH reduction is the primary method for elution, certain additives can modulate the desorption process.

Arginine: Arginine has been shown to be an effective eluent for antibodies from 4-MEP resins, even at neutral pH. daneshyari.comresearchgate.netmdpi.comnih.govnih.gov It is believed to weaken the hydrophobic interactions between the protein and the resin. daneshyari.commdpi.com Molecular dynamics simulations suggest that the alkyl chain of arginine's side chain interacts with the pyridine ring of the 4-MEP ligand via hydrophobic interactions, thereby reducing the attraction between the antibody and the resin. daneshyari.com This allows for elution under milder conditions, which can help to prevent protein aggregation that may occur at acidic pH. daneshyari.comresearchgate.net The elution efficiency of arginine has been found to be greater than that of denaturants like guanidine (B92328) and urea. daneshyari.comresearchgate.net

Organic Solvents: Organic solvents such as ethylene (B1197577) glycol and glycerol (B35011) can also facilitate the desorption of proteins from 4-MEP resins by weakening hydrophobic interactions. daneshyari.com In some studies, ethylene glycol was effective in eluting bound contaminating proteins, allowing for the subsequent elution of antibodies with aqueous arginine solutions at neutral pH. researchgate.net

Competitive Adsorption Studies of Protein Mixtures

In complex biological mixtures, proteins compete for binding sites on the chromatography resin. Studies on the competitive adsorption of protein mixtures, such as those containing bovine serum albumin (BSA) and immunoglobulin G (IgG), on 4-MEP resins have revealed pH-dependent selectivity. researchgate.net While BSA may adsorb more quickly, IgG can gradually displace the adsorbed BSA over time due to competitive binding. researchgate.net The addition of salts like NaCl and (NH4)2SO4 can enhance the selectivity for IgG by modulating the balance of electrostatic and hydrophobic interactions. researchgate.net This understanding of competitive adsorption is crucial for designing effective purification strategies to separate target antibodies from contaminating proteins. researchgate.netnih.govnih.govdp.techtuni.fi

Performance Evaluation in Advanced Protein Purification Schemes

The unique properties of 4-MEP ligands make them valuable in various stages of modern protein purification processes, particularly for antibodies.

Capture and Intermediate Purification of Antibodies

4-MEP based chromatography is widely used for the capture and intermediate purification of monoclonal and polyclonal antibodies from a variety of sources, including cell culture supernatants, serum, and ascites fluid. huji.ac.ilsartorius.comhuji.ac.ilsartorius.comsartorius.comhuji.ac.il Its ability to bind antibodies directly from clarified feedstock at physiological pH and low ionic strength simplifies the workflow by often eliminating the need for a separate buffer exchange or concentration step. sartoriustr.comsartorius.com

Removal of Host Cell Proteins (HCP) and DNA Contaminants

Hydrophobic Charge Induction Chromatography (HCIC) utilizing 4-Mercapto-ethyl-pyridine (4-MEP) ligands has demonstrated significant efficacy in the removal of host cell proteins (HCP) and DNA, critical contaminants in the production of biopharmaceuticals. sartorius.comsartorius.com The unique mixed-mode mechanism of 4-MEP allows for the binding of antibodies at neutral pH through mild hydrophobic interactions, while many contaminants, including HCPs and DNA, can be effectively washed away. sartorius.comhuji.ac.il

In a study involving the capture of a monoclonal antibody (MAb) from a protein-free Chinese Hamster Ovary (CHO) cell culture supernatant, a chromatography step with a 4-MEP-based resin resulted in a substantial reduction of contaminants. sartorius.com The process achieved a greater than 4.7-log reduction in DNA and a 100-fold reduction in HCPs. sartorius.com This highlights the potential of 4-MEP HCIC as a powerful single-step or initial capture method for significant impurity clearance. sartorius.comsartorius.com

The purification efficiency of 4-MEP HCIC for contaminant removal is detailed in the following table, showcasing its performance in a MAb capture step.

Table 1: Contaminant Removal from CHO Cell Culture using 4-MEP HCIC

| Fraction | IgG Recovery (%) | HCP (ppm) | HCP Log10 Reduction | DNA (ppm) | DNA Log10 Reduction |

|---|---|---|---|---|---|

| Start Feedstock | 100 | 102,000 | – | 781 | – |

| MEP HyperCel Capture | 93 | 1,200 | 1.9 | < 0.014 | > 4.7 |

Data sourced from a study on MAb capture from a protein-free CHO cell culture supernatant. sartorius.com

Comparison with Alternative Chromatographic Methods (e.g., Protein A, HIC, Ion Exchange)

When compared to other established chromatographic techniques, 4-MEP HCIC presents a unique set of advantages and disadvantages, positioning it as a viable alternative or complementary step in antibody purification workflows.

Protein A Affinity Chromatography:

Protein A chromatography is widely regarded as the industry standard for monoclonal antibody capture due to its high selectivity and purity, often achieving over 95% purity in a single step. dovepress.comnih.gov However, Protein A resins are associated with high costs, potential for ligand leaching, and harsh elution conditions (low pH) that can lead to antibody aggregation. huji.ac.ilresearchgate.net

In contrast, 4-MEP HCIC offers a more cost-effective solution with a robust, chemically stable ligand. researchgate.netresearchgate.net Elution from 4-MEP columns is typically performed under milder acidic conditions (around pH 4.0) compared to Protein A, which can help preserve the integrity and activity of the antibody. huji.ac.il While Protein A chromatography generally demonstrates superior selectivity and higher purification factors for HCP removal in a single step, the performance of 4-MEP HCIC in this regard can be antibody-specific and may be improved with further optimization. nih.gov

Table 2: General Comparison of 4-MEP HCIC and Protein A Chromatography

| Feature | 4-MEP HCIC | Protein A Affinity |

|---|---|---|

| Selectivity for IgG | Good, but can bind other proteins | Very High |

| HCP Removal | Significant, but generally lower than Protein A | Excellent |

| Elution pH | Mildly acidic (e.g., pH 4.0) | More acidic (e.g., pH 3.0-3.5) |

| Cost | Lower | Higher |

| Ligand Stability | High, allows for harsh cleaning | Lower, susceptible to degradation |

| Ligand Leaching | Low | A known issue requiring monitoring |

Hydrophobic Interaction Chromatography (HIC):

Traditional HIC separates proteins based on their hydrophobicity and typically requires the addition of high concentrations of lyotropic salts to promote binding, which can sometimes lead to protein precipitation and necessitates a subsequent desalting step. mdpi.com A key advantage of 4-MEP HCIC is that it operates based on mild hydrophobic interactions at neutral pH without the need for high salt concentrations. sartorius.comhuji.ac.il This simplifies the process by eliminating the need for salt addition and removal, leading to improved process economics. sartorius.comhuji.ac.il In some applications, 4-MEP HCIC has demonstrated better binding capacity and purity compared to conventional HIC resins like those with butyl ligands. sartorius.com

Ion Exchange Chromatography (IEX):

Ion exchange chromatography separates molecules based on their net charge. It is a powerful tool for polishing and removing charged impurities. While highly effective, its performance is dependent on the isoelectric point of the target protein and impurities, and it often requires significant process development to optimize binding and elution conditions. 4-MEP HCIC can serve as an effective capture step prior to IEX, significantly reducing the impurity load, including HCPs and DNA, thereby improving the efficiency and resolution of the subsequent IEX step. sartorius.comhuji.ac.il The elution from 4-MEP HCIC is conducted at low ionic strength, which can make the eluate directly compatible with a subsequent cation exchange step without the need for extensive diafiltration. huji.ac.il

Coordination Chemistry of 4 Mercapto Ethyl Pyridine As a Ligand

Synthesis and Characterization of Metal Complexes with 4-MEP Ligands

The synthesis of metal complexes involving mercaptopyridine-based ligands typically involves the reaction of a suitable metal precursor with the ligand. For instance, Palladium(II)-PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes bearing 4-mercaptopyridine-functionalized 1,2,3-triazolylidenes have been successfully prepared and characterized. acs.org The synthesis generally proceeds by reacting the functionalized ligand with a palladium source. acs.orgrsc.org

Characterization of these complexes is achieved through a combination of spectroscopic and analytical techniques. ajol.infofrontiersin.org Key methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the structure of the ligand framework upon coordination to the metal center. acs.orgfrontiersin.org

Fourier-Transform Infrared (FTIR) Spectroscopy : This technique helps in identifying the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of functional groups like C=N (pyridine) and the C-S bond. rsc.orgajol.info

X-ray Crystallography : Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center. acs.org

Elemental Analysis : Confirms the empirical formula of the synthesized complexes. rsc.orgajol.info

For example, a Palladium(II)-PEPPSI-type complex incorporating a 4-mercaptopyridine-functionalized 1,2,3-triazolylidene was fully characterized, confirming its structure and purity before its use in catalytic applications. acs.org

Hemilability Effects in Transition Metal Complexes

Hemilability refers to the ability of a multidentate ligand to have one donor atom reversibly dissociate from the metal center, creating a vacant coordination site that is often crucial for catalysis. The 4-MEP ligand, with its distinct hard nitrogen and soft sulfur donors, is a candidate for such behavior.

However, studies comparing complexes with 2-mercaptopyridine (B119420) and 4-mercaptopyridine (B10438) functionalized ligands have revealed significant differences in their hemilabile character. acs.org In an attempt to prepare a cyclometalated derivative by treating a palladium complex with a silver salt (AgSbF₆), the 2-mercaptopyridine analogue readily formed a dicationic complex where the pyridine (B92270) nitrogen coordinated to the palladium, creating a stable seven-membered ring. acs.org This demonstrates the hemilabile nature of the ligand, allowing for the intramolecular coordination of the pyridine nitrogen.

In stark contrast, the isolation of the corresponding cyclometalated derivative with the 4-mercaptopyridine ligand was unsuccessful under the same conditions. acs.org This outcome suggests a reduced tendency for the nitrogen atom of the 4-mercaptopyridine moiety to coordinate to the palladium center in this specific reaction, indicating a significant difference in the hemilabile properties conferred by the substitution pattern on the pyridine ring. acs.org This lack of favorable hemilability has direct consequences for catalytic applications. acs.org

Catalytic Applications of 4-MEP-Functionalized Metal Complexes

The unique electronic and structural properties of 4-MEP have led to the exploration of its metal complexes in various catalytic reactions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. libretexts.org Thiols are generally known to poison palladium catalysts, making their use in such reactions challenging. acs.org However, complexes functionalized with mercaptopyridine ligands have shown considerable promise.

Palladium(II)-PEPPSI-type complexes bearing 4-mercaptopyridine-functionalized 1,2,3-triazolylidenes have demonstrated high catalytic activity in the Suzuki-Miyaura coupling of challenging substrates, such as aryl chlorides with ortho-substituted boronic acids, under mild reaction conditions. acs.org This highlights the ability of the 4-mercaptopyridine-based ligand framework to stabilize the palladium center and facilitate the catalytic cycle efficiently. acs.org

In a related application, 4-(2'-mercaptoethyl)pyridine has been employed as a practical thiol surrogate for the Suzuki-Miyaura reaction. acs.org By protecting the thiol group, the ligand can be incorporated into molecules via Pd-catalyzed coupling, and the thiol can be subsequently deprotected under mild basic conditions. acs.org This strategy circumvents the issue of catalyst poisoning and demonstrates the compatibility of the 4-MEP scaffold with these coupling conditions. acs.org

Table 1: Catalytic Performance in Suzuki-Miyaura Coupling

| Catalyst Precursor | Reactants | Conditions | Yield | Reference |

| Pd(II)-PEPPSI with 4-mercaptopyridine-functionalized triazolylidene | Aryl chlorides and ortho-substituted boronic acids | Mild reaction conditions | High catalytic activity | acs.org |

| Pd(PPh₃)₄ | 4-[2-(4-bromophenylthio)ethyl]pyridine and Phenylboronic acid | Na₂CO₃ (aq), Toluene, Reflux | High Yield | acs.org |

This table is generated based on available data and provides a summary of representative findings.

Intermolecular hydroamination, the addition of an N-H bond across a C-C multiple bond, is an atom-economical method for synthesizing nitrogen-containing compounds. The success of this reaction often relies on the specific design of the catalyst, where hemilability can play a critical role.

Research has shown that a dicationic palladium complex derived from a 2-mercaptopyridine ligand is an efficient catalyst for the intermolecular hydroamination of terminal alkynes with anilines. acs.org The key to its success is the hemilability of the 2-mercaptopyridine wingtip, which is believed to facilitate the necessary proton transfer steps in the catalytic cycle. acs.org

Conversely, when the analogous complex functionalized with a 4-mercaptopyridine ligand was employed as a catalyst for the same reaction, the process was unsuccessful. acs.org This lack of catalytic activity is attributed to the absence of the required hemilabile behavior from the 4-mercaptopyridine moiety, which prevents the crucial proton transfer steps required to turn over the catalytic cycle. acs.org This finding underscores the profound impact that ligand isomerism can have on the catalytic potential of a metal complex.

Functionalization and Derivatization of 4 Mercapto Ethyl Pyridine for Advanced Chemical Tools and Materials

Conjugation to Biomolecules (e.g., Bovine Serum Albumin (BSA)) for Biochemical Applications

The ability to conjugate 4-Mercapto-ethyl-pyridine to biomolecules, such as proteins, is a critical area of research, enabling the creation of novel tools for biochemical studies. One notable example is the conjugation of 4-MEP to Bovine Serum Albumin (BSA), a widely used model protein. This process leverages the unique chemical properties of 4-MEP to form stable and functional bioconjugates.

Formation of Stable Thioether Bonds

The conjugation of this compound to proteins like BSA often involves the formation of a stable thioether bond. This covalent linkage provides a robust connection between the 4-MEP molecule and the protein, ensuring the stability of the resulting conjugate under various experimental conditions. moleculardepot.com The thiol group (-SH) on 4-MEP is reactive towards specific functional groups on the protein, such as maleimides or haloacetyls, which can be introduced onto the protein surface. This targeted reaction results in a well-defined conjugate with specific properties conferred by the attached 4-MEP.

The stability of the thioether bond is crucial for applications where the conjugate is subjected to changes in pH, temperature, or the presence of other chemical reagents. This stability allows for the reliable use of 4-MEP-protein conjugates in a variety of biochemical assays and purification methods.

Spectroscopic Studies of Conjugate Interactions

Spectroscopic techniques are invaluable for studying the interactions of 4-MEP-protein conjugates. For instance, studies on the interaction between 4-MEP and Human Serum Albumin (HSA), a protein structurally similar to BSA, have utilized fluorescence spectroscopy. moleculardepot.com These studies can reveal important information about the binding affinity and the conformational changes in the protein upon conjugation.

Molecular simulation methods, including molecular docking and dynamics simulations, have been employed to investigate the interactions between the 4-MEP ligand and Immunoglobulin G (IgG). nih.govresearchgate.net These computational studies help to identify potential binding sites on the protein and to understand the nature of the non-covalent interactions, such as hydrophobic interactions and hydrogen bonding, that govern the binding process. nih.govresearchgate.netacs.orgnih.gov The pyridine (B92270) ring of 4-MEP plays a significant role in providing hydrophobic association and hydrogen bonding for the ligand-protein binding. nih.govresearchgate.netacs.org

Integration into Composite Materials

The integration of this compound into composite materials has led to the development of advanced materials with unique functionalities, particularly in the fields of separation science and materials engineering.

Polyhedral Oligomeric Silsesquioxane (POSS)-Graphene Composites

A novel graphene-based composite has been prepared by combining mercapto-end capped polyhedral oligomeric silsesquioxane (POSS-SH) with graphene oxide (GO) through a covalent bonding process. researchgate.net This composite was further functionalized with 4-vinyl pyridine (4-VP) via a thiol-ene click reaction to create a pseudo-mercaptoethyl pyridine functionalized POSS-graphene composite (G-POSS-S-VP). researchgate.net

This material exhibits high selectivity for antibodies, such as immunoglobulin G (IgG), based on a hydrophobic charge induction chromatography (HCIC) mechanism. researchgate.net The G-POSS-S-VP composite demonstrated a high adsorption efficiency of approximately 90% and a large adsorption capacity of 500 mg g⁻¹ for IgG at a pH of 7.4. researchgate.net The unique structure of the composite also hinders the non-specific adsorption of other proteins, leading to the successful isolation of IgG with high purity from complex samples like human serum. researchgate.net

Temperature-Responsive Affinity Chromatography Adsorbents

This compound has been a key component in the development of temperature-responsive affinity chromatography (TRAC) adsorbents for antibody separation. researchgate.netnih.govchrom-china.com These materials utilize temperature-responsive polymers, such as poly(N-isopropylacrylamide) (PNIPAM), which are modified to include 4-MEP as the functional ligand. researchgate.netnih.govchrom-china.com

The principle of TRAC is based on the ability to switch the binding and elution of antibodies by changing the temperature. For example, immunoglobulins can be adsorbed onto the MEP-based resin at a higher temperature (e.g., 40 °C) and then released at a lower temperature (e.g., 5 °C). researchgate.netqut.edu.au This approach avoids the use of harsh elution conditions, such as low pH, which can lead to antibody aggregation and loss of activity. nih.govchrom-china.com

Researchers have developed various TRAC stationary phases, including those with dendrimer-based spacer arms and block copolymers, to enhance the adsorption capacity and separation efficiency. researchgate.netnih.govchrom-china.com These advanced materials have shown great potential for the purification of antibodies from various sources, including human serum and egg yolk, with high recovery and purity. researchgate.netnih.gov

| Adsorbent Type | Binding Temperature (°C) | Elution Temperature (°C) | Adsorption Capacity (mg/g) | Mass Recovery (%) | Purity (%) | Reference |

| SiO2-P[NIPAM-b-4VP]-MEP | 40 | 5 | 71.5 ± 2.1 | 92.7 | >97.4 ± 0.7 | nih.govchrom-china.com |

| MEP-based chromatographic microspheres | 40 | 5 | Not Specified | >90 | 98 | researchgate.net |

Exploration of 4-Mercapto-1-alkylpyridin-1-ium Bromide Derivatives for Specific Applications

Derivatives of this compound, specifically 4-mercapto-1-alkylpyridin-1-ium bromides, have been synthesized and investigated for their potential as corrosion inhibitors. researchgate.netresearchgate.net These studies utilize computational methods, such as Density Functional Theory (DFT), to understand the performance of these molecules. researchgate.netresearchgate.netrsdjournal.org

Quantum chemical descriptors are calculated to explain how these compounds adsorb onto metal surfaces and inhibit corrosion. researchgate.netresearchgate.net The research indicates that these derivatives can effectively decrease the corrosion rate of materials like carbon steel in acidic environments. researchgate.net The efficiency of the inhibition is dependent on the specific alkyl chain length (e.g., C8, C10, C12) and the concentration of the inhibitor. researchgate.netresearchgate.net The mechanism of inhibition is suggested to follow a chemisorption process as described by the Langmuir isotherm. researchgate.net

| Compound | Application | Method of Study | Key Finding | Reference |

| 4-mercapto-1-alkylpyridin-1-ium bromide (R = C8, C10, C12) | Corrosion Inhibition | Density Functional Theory (DFT) | Effective decrease in carbon steel corrosion rate in acidic media. | researchgate.netresearchgate.net |

Development of 4-MEP Based Adsorbents for Autoantibody Removal in Research Settings